5alpha-Androstan-2-en-17beta-ol
Overview
Description
5alpha-Androstan-2-en-17beta-ol: is a steroidal compound that belongs to the class of androgens and derivatives. These compounds are known for their role in the development of male characteristics and their involvement in various physiological processes. The structure of this compound includes a hydroxyl group at the 17th position and a double bond between the 2nd and 3rd carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-2-en-17beta-ol typically involves the reduction of androstenedione or testosterone. The reduction process can be carried out using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biotechnological methods, including microbial transformation of precursors like androstenedione. These methods are often preferred due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5alpha-Androstan-2-en-17beta-ol can undergo oxidation reactions to form ketones or other oxidized derivatives.
Reduction: The compound can be further reduced to form dihydro derivatives.
Substitution: Various substitution reactions can occur at different positions on the steroid nucleus, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: 5alpha-Androstan-2-en-17beta-ol is used as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds.
Biology: In biological research, this compound is used to study the effects of androgens on cellular processes and gene expression.
Medicine: The compound is investigated for its potential therapeutic applications in treating conditions related to androgen deficiency and other hormonal disorders.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various steroidal drugs and as an intermediate in the production of other bioactive compounds.
Mechanism of Action
5alpha-Androstan-2-en-17beta-ol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological effects. The molecular targets include various genes involved in the development and maintenance of male characteristics, as well as other cellular processes.
Comparison with Similar Compounds
5alpha-Androstan-17beta-ol-3-one:
Testosterone: A primary male sex hormone with a similar structure but differing in the position of double bonds and functional groups.
Androstenedione: A precursor to both testosterone and estrogens, with a similar steroidal structure.
Uniqueness: 5alpha-Androstan-2-en-17beta-ol is unique due to its specific structure, which includes a double bond between the 2nd and 3rd carbon atoms and a hydroxyl group at the 17th position. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-17,20H,5-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWWOCANLUVIT-KYQPOWKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC=CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC=CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949279 | |
Record name | Androst-2-en-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2639-53-4 | |
Record name | 5α-Androst-2-en-17β-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2639-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androst-2-en-17-ol, (5alpha,17beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002639534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ba 2661 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Androst-2-en-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANDROST-2-EN-17-OL, (5.ALPHA.,17.BETA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ6K01W2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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